N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide
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Overview
Description
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a benzothiazole ring substituted with dimethoxy groups and a cinnamamide moiety, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide is a synthetic compound that has been studied for its potential applications in various fields of research and industry
Mode of Action
The inhibitory concentrations of these molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives .
Result of Action
, suggesting that they may have antimicrobial effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide typically involves the reaction of 5,6-dimethoxybenzo[d]thiazol-2-amine with cinnamoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Research has indicated potential biological activity, making it a candidate for further biological studies.
Medicine: The compound’s structure suggests potential pharmacological applications, including anti-inflammatory and anti-tubercular activities.
Industry: Its unique properties may find applications in the development of new materials or chemical processes.
Comparison with Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Comparison: N-(5,6-dimethoxybenzo[d]thiazol-2-yl)cinnamamide is unique due to the presence of dimethoxy groups on the benzothiazole ring and the cinnamamide moiety. These structural features contribute to its distinct chemical and biological properties, setting it apart from other benzothiazole derivatives .
Properties
IUPAC Name |
(E)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-10-13-16(11-15(14)23-2)24-18(19-13)20-17(21)9-8-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20,21)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTDVCOUATYEJD-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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